![molecular formula C8H9ClN2O3 B1478935 5-(2-氯乙酰基)四氢吡咯并[3,4-c]吡咯-1,3(2H,3aH)-二酮 CAS No. 1859314-07-0](/img/structure/B1478935.png)
5-(2-氯乙酰基)四氢吡咯并[3,4-c]吡咯-1,3(2H,3aH)-二酮
描述
5-(2-chloroacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound that belongs to the class of pyrrolopyrroles This compound is characterized by a fused bicyclic structure containing a pyrrole ring and a pyrrolidine ring
科学研究应用
5-(2-chloroacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has several scientific research applications:
作用机制
Target of Action
Similar compounds have been used in the development of covalent organic frameworks (cofs) for photocatalysis .
Mode of Action
The compound, as part of a covalent organic framework, interacts with sunlight, absorbing a wide range from 200 nm to 900 nm (ultraviolet-visible-near infrared light) . This absorption capacity is enhanced by the introduction of the thiophene functional group into the electron acceptor units .
Biochemical Pathways
The compound plays a crucial role in the photocatalytic activity of covalent organic frameworks. It contributes to the selective coupling of benzylamine, a target reactant, showing high photocatalytic conversion of 99% and selectivity of 98% in 20 minutes . The compound also exhibits the universality of photocatalytic selective coupling of other imine derivatives with 100% conversion efficiency .
Result of Action
The result of the compound’s action is the efficient utilization of sunlight for photocatalysis, leading to high conversion rates of target reactants . This makes it a valuable component in the development of highly active materials for solar-driven photocatalysis .
Action Environment
Environmental factors such as light intensity and wavelength can influence the compound’s action, efficacy, and stability. The compound’s performance is optimized under a wide range of sunlight, from ultraviolet to near-infrared light .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloroacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione typically involves the cycloaddition reactions of azomethine ylides with maleimides . One common method is the [3+2] cycloaddition reaction, where azomethine ylides are generated in situ from amino acids and carbonyl compounds. This reaction proceeds under mild conditions and exhibits high regio- and stereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
化学反应分析
Types of Reactions
5-(2-chloroacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs of the original compound.
相似化合物的比较
Similar Compounds
- 5,5’-[2,5-bis(2-ethylhexyl)-3,6-dioxo-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrole-1,4-diyl]bis(thiophene-2-carbaldehyde)
- Polyfunctional hexahydropyrrolo[3,4-b]pyrroles
Uniqueness
5-(2-chloroacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is unique due to its specific chloroacetyl group, which imparts distinct reactivity and potential biological activity. This differentiates it from other pyrrolopyrrole derivatives that may lack this functional group.
属性
IUPAC Name |
5-(2-chloroacetyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c9-1-6(12)11-2-4-5(3-11)8(14)10-7(4)13/h4-5H,1-3H2,(H,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUILZRQLHJQMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C(=O)CCl)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478852.png)
![2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol](/img/structure/B1478853.png)
![2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478854.png)
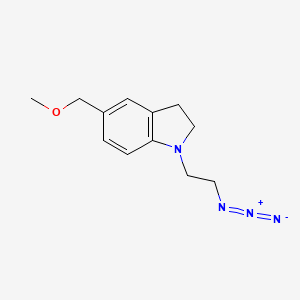

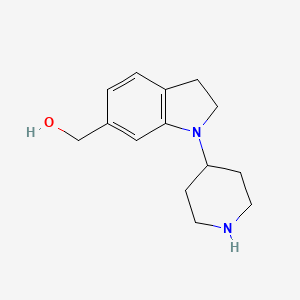
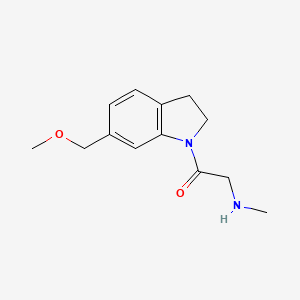
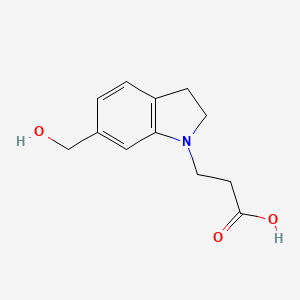
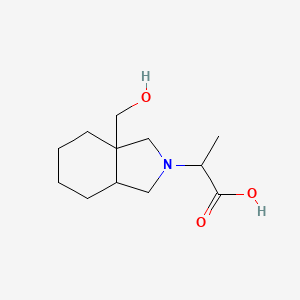
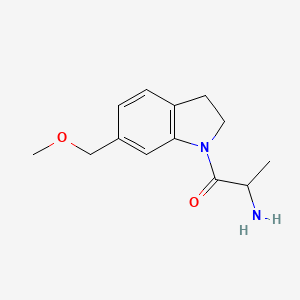
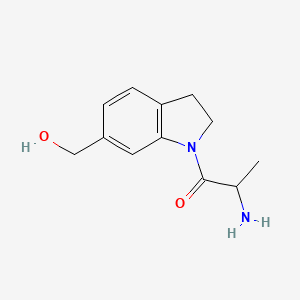
![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-amine](/img/structure/B1478868.png)
![3-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)-3-oxopropanenitrile](/img/structure/B1478870.png)
![(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1478872.png)
